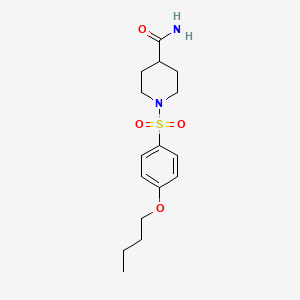
1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamide, also known as Boc-piperidine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamidene is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cellular processes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamidene has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for the development of anticancer drugs. Additionally, 1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamidene derivatives have been shown to exhibit potent antifungal activity, making them potential candidates for the development of antifungal drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamidene has several advantages for lab experiments. It is relatively easy to synthesize, and its derivatives can be easily modified to enhance their biological activity. However, there are also limitations to its use in lab experiments. For example, it has relatively low solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamidene. One potential direction is the development of novel 1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamidene derivatives with enhanced biological activity. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamidene and its derivatives. Finally, studies are needed to investigate the potential applications of 1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamidene in other fields, such as the development of antifungal drugs.
Conclusion:
In conclusion, 1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamidene is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ease of synthesis and potential biological activity make it a promising candidate for the development of novel compounds with therapeutic potential. Further studies are needed to fully understand its mechanism of action and potential applications in other fields.
Métodos De Síntesis
1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamidene can be synthesized through a multistep process that involves the reaction between 4-butoxyaniline and piperidine, followed by the addition of a sulfonyl chloride group and a Boc-protected carboxylic acid group. The final product is obtained through purification using chromatography techniques.
Aplicaciones Científicas De Investigación
1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamidene has been widely used in scientific research due to its potential applications in various fields. It has been studied for its potential use as a building block in the synthesis of novel compounds with biological activity. 1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamidene derivatives have been shown to exhibit significant antiproliferative activity against cancer cells, making them promising candidates for the development of anticancer drugs.
Propiedades
IUPAC Name |
1-(4-butoxyphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-2-3-12-22-14-4-6-15(7-5-14)23(20,21)18-10-8-13(9-11-18)16(17)19/h4-7,13H,2-3,8-12H2,1H3,(H2,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQFOSCNTSFYGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 8-oxopyrano[3,4-B]pyridine-6-carboxylate](/img/structure/B2383379.png)
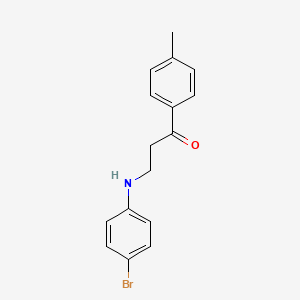
![8-(4-ethoxyphenyl)-N-(4-fluorobenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2383381.png)
![2-({4-[4-Methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-2-thienyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2383382.png)
![2-{[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2383383.png)
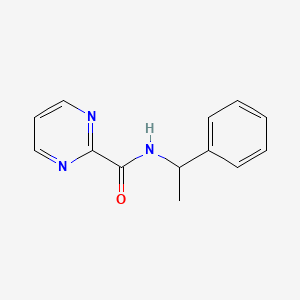
![Ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2383388.png)
![Ethyl 5-Amino-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B2383392.png)
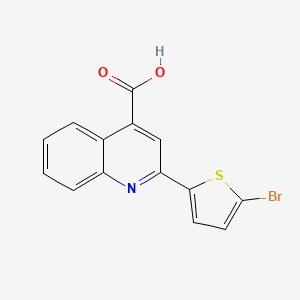
![Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2383394.png)
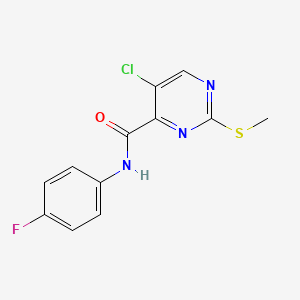
![N-(3,4-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2383398.png)
![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2383400.png)
